molecular formula C7H5Cl2FO2S B1589119 (2-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS No. 541528-45-4

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride

Cat. No. B1589119
M. Wt: 243.08 g/mol
InChI Key: CGJQTABGNOEWSS-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride (CFMSCl) is an organic compound belonging to the class of sulfonyl chlorides. It is a colorless, reactive, crystalline solid that is widely used in the synthesis of organic compounds and in the preparation of drug intermediates. CFMSCl has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a catalyst in biochemical and physiological processes.

Scientific Research Applications

Synthesis of Fluoro/Chloro/Methoxy Disulfonylmethane Derivatives

A novel synthetic protocol was developed for the preparation of α-fluoro(disulfonyl)methane and its chloro and methoxy analogues, showcasing the utility of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride in synthesizing versatile synthons for fluoromethylated organic molecules through a C–S bond forming strategy. This approach is efficient, selective, and applicable to various substrates (Prakash et al., 2010).

Novel Rearrangement and CC Bond Formation

Research demonstrated a novel [3,3] sigmatropic rearrangement and subsequent CC bond formation using 2-chloro-3,3-difluoroprop-2-en-1-ol derivatives with methanesulfonyl chloride, leading to the synthesis of 2-chloro-1,1-difluoroprop-2-enyl methanesulfonates. This method facilitated the production of various fluorinated compounds, highlighting the reagent's role in innovative organic synthesis pathways (Ando et al., 2005).

Benzoxazole Synthesis

Methanesulfonic acid, closely related to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, was utilized as an effective catalyst for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides generated in situ from carboxylic acids. This one-pot synthesis method demonstrates the versatility of sulfonate-based reagents in facilitating heterocyclic compound synthesis with high efficiency (Kumar et al., 2008).

Enantioselective Allylic Alkylation

The use of fluorobis(phenylsulfonyl)methane (FBSM), a compound related to (2-Chloro-4-fluorophenyl)methanesulfonyl chloride, in iridium-catalyzed allylic alkylation, resulted in enantiopure fluorobis(phenylsulfonyl)methylated compounds. This process underscores the compound's utility in producing fluorinated molecules with high enantio- and regioselectivity, which are valuable in medicinal chemistry (Liu et al., 2009).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJQTABGNOEWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465845
Record name (2-chloro-4-fluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)methanesulfonyl chloride

CAS RN

541528-45-4
Record name (2-chloro-4-fluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4-fluorophenyl)methanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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